![molecular formula C19H14N2O3S B2691788 6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-54-0](/img/structure/B2691788.png)
6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-arylamino-quinazoline derivatives involves the condensation of 9-aminoacridine derivatives with phthalic anhydride or cis-1,2,3,6-tetrahydrophthalimide .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound likely has a planar structure due to the presence of the chromen-2-one and thiazol-4-yl groups .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research on derivatives of 4-hydroxy-chromen-2-one, including compounds with structures similar to 6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, has demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated against various strains of bacteria and fungi, showing a range of bacteriostatic and bactericidal effects. The synthesis approach often involves one-pot multicomponent reactions, employing advanced instrumental methods for structural characterization. Such compounds are promising for the development of new antimicrobial agents, with studies highlighting their efficacy against Staphylococcus aureus, E. coli, Bacillus cereus, and selected types of fungi (Behrami & Dobroshi, 2019), (Al-Amiery et al., 2012).
Synthesis and Characterization
The synthesis of related compounds involves novel organic reactions, aiming to enhance their antibacterial and antifungal properties. These studies employ various synthetic routes, including solvent-free conditions and one-pot reactions, to achieve high yields and efficient synthesis. Characterization techniques such as melting points, IR spectra, NMR, and mass spectroscopy are crucial for confirming the structure and purity of these compounds. The research underscores the importance of synthetic chemistry in developing new compounds with potential therapeutic applications (Velpula et al., 2015), (Saeed et al., 2013).
Neuroprotective Properties
The exploration of novel coumarin derivatives for their neuroprotective effects is another area of interest. Compounds synthesized through click reactions have been evaluated for their neuroprotectivity against oxidative stress-induced cell line models. These studies not only highlight the potential therapeutic applications of these compounds in neurodegenerative diseases but also emphasize the importance of molecular docking studies in understanding their mechanism of action (Kumari et al., 2018).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities exhibited by similar compounds, this compound could potentially be developed into a novel antimicrobial or anticancer agent .
Propriétés
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-7-8-17-12(9-14)10-15(18(22)24-17)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMBQKODJFISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

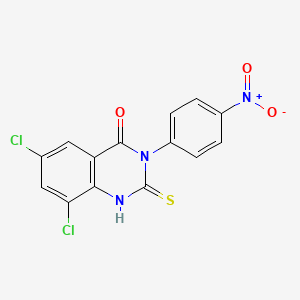
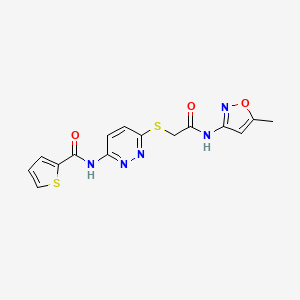
![(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2691707.png)

![1-[(4-Methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea](/img/structure/B2691712.png)
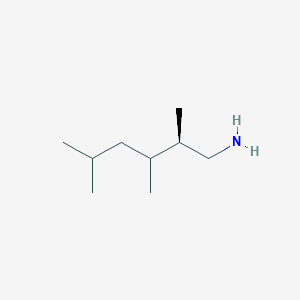
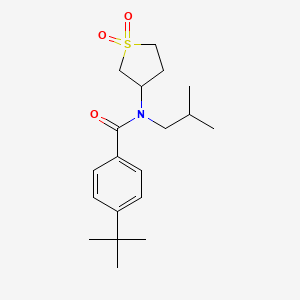
![N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2691721.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)
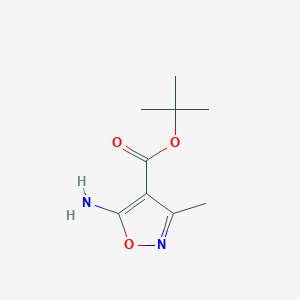
![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)
![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)
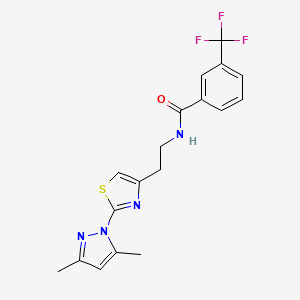
![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)